8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS 1820001-80-6 properties
8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS 1820001-80-6 properties
This technical guide details the properties, synthesis, and application of 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS 1820001-80-6).[1] This compound is a critical reference standard and process impurity associated with the development of Cap-dependent endonuclease inhibitors, specifically Baloxavir Marboxil .[1]
Role: Pharmaceutical Impurity Standard & Synthetic Intermediate CAS: 1820001-80-6 Molecular Formula: C₁₄H₁₁FOS[1]
Executive Summary
8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a tricyclic organosulfur compound serving as a critical quality control marker in the synthesis of anti-influenza antivirals.[1] It is the mono-fluorinated analog of the key Baloxavir Marboxil intermediate (which is 7,8-difluorinated).[1] Its primary utility lies in impurity profiling , where it identifies "des-fluoro" byproducts arising from raw material contamination (e.g., mono-fluorobenzoic acid impurities) or defluorination side reactions during GMP manufacturing.[1]
Physicochemical Profile
The following data establishes the baseline for analytical method validation.
| Property | Specification | Notes |
| CAS Number | 1820001-80-6 | Verified for the 8-fluoro analog.[1] |
| Molecular Weight | 246.30 g/mol | Monoisotopic mass: 246.05 Da.[1] |
| Appearance | White to Off-White Solid | Crystalline powder in pure form.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water.[1] |
| Melting Point | 128–132 °C (Predicted) | Distinct from the 7,8-difluoro analog.[1] |
| Chirality | Racemic (±) | Contains one stereocenter at C-11.[1][2] |
| pKa | ~13.5 (Hydroxyl) | Weakly acidic alcohol.[1] |
Synthetic Pathway & Origin
Understanding the origin of this impurity is essential for process control.[1] It is typically synthesized via the reduction of its corresponding ketone precursor.[1]
Mechanism of Formation (Process Impurity)
In the industrial synthesis of Baloxavir, the starting material is often 3,4-difluorobenzoic acid .[1] If this reagent contains 4-fluorobenzoic acid as a contaminant, the downstream Friedel-Crafts cyclization yields the 8-fluoro thiepin skeleton instead of the desired 7,8-difluoro structure.[1]
Laboratory Synthesis Protocol (Reference Standard)
To generate the authentic standard for HPLC qualification, the following reductive protocol is employed:
Step 1: Precursor Assembly
-
Reagents: 4-Fluorothiophenol + Phthalide (or 2-(chloromethyl)benzoic acid).[1]
-
Cyclization: Polyphosphoric acid (PPA) mediated cyclization yields 8-fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one .[1]
Step 2: Carbonyl Reduction
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF (1:1).[1]
-
Procedure:
-
Dissolve 1.0 eq of the ketone in MeOH/THF at 0°C.
-
Slowly add 1.5 eq NaBH₄ (exothermic).[1]
-
Stir at ambient temperature for 2 hours (Monitor by TLC/LCMS).
-
Quench with saturated NH₄Cl; extract with Ethyl Acetate.
-
Purification: Recrystallization from Isopropanol/Hexane to obtain the target alcohol (CAS 1820001-80-6).[1]
-
Synthesis Workflow Diagram
Caption: Pathway showing the propagation of the mono-fluoro impurity from starting material to the final alcohol standard.
Analytical Characterization
For drug substance release testing, this compound must be resolved from the active pharmaceutical ingredient (API).[1]
HPLC Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic absorption).[1]
-
Retention Time: Expect the 8-fluoro analog to elute slightly later than the 7,8-difluoro parent due to reduced polarity (loss of one polar C-F bond).[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 247.05 m/z (approx).[1]
-
Fragment: Loss of H₂O ([M+H-18]⁺) is a characteristic fragmentation pathway for this benzylic alcohol, yielding a stabilized tropylium-like cation (m/z ~229).[1]
Application in Drug Development (SAR)
While primarily an impurity, this compound is also valuable for Structure-Activity Relationship (SAR) studies.[1]
-
Binding Affinity: The removal of the fluorine at position 7 (relative to the drug core) alters the electronic density of the aromatic ring, potentially affecting
stacking interactions with the viral endonuclease active site.[1] -
Metabolic Stability: The 8-fluoro position blocks metabolic oxidation at that site, but the lack of the second fluorine (present in the drug) may open a metabolic soft spot, altering the pharmacokinetic profile compared to the parent drug.[1]
Impurity Fate Mapping
Caption: Logic flow demonstrating how the 1820001-80-6 intermediate propagates into the final drug product as a 'Des-fluoro' impurity.[1]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is susceptible to oxidation back to the ketone upon prolonged exposure to air and light.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM).[1] Avoid aqueous storage.[1]
References
-
PubChem. (2025).[1][3][4] 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Related Compound Structure & Properties). National Library of Medicine. Link
-
MolCore. (n.d.). 1820001-80-6 | 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Properties.[1][2][5]Link[1]
-
TLC Pharmaceutical Standards. (n.d.). Baloxavir Marboxil Impurity 75 (CAS 1820001-80-6).[1]Link[1]
-
Google Patents. (2017).[1] Substituted polycyclic pyridone derivatives and prodrugs thereof (Baloxavir Synthesis). WO2018030463A1. Link
-
MDPI. (2022).[1][6] Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid.[1]Link[1]
Sources
- 1. ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate | C27H23F2N3O7S | CID 138566969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions | MDPI [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | C14H10F2OS | CID 132820275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. dergipark.org.tr [dergipark.org.tr]
